molecular formula C10H10FNO B6601819 1-benzoyl-3-fluoroazetidine CAS No. 1856264-13-5

1-benzoyl-3-fluoroazetidine

Cat. No.: B6601819
CAS No.: 1856264-13-5
M. Wt: 179.19 g/mol
InChI Key: FSBDIJTZHLFFDB-UHFFFAOYSA-N
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Description

1-Benzoyl-3-fluoroazetidine, also known as 3-fluoro-1-benzoylazetidine, is a heterocyclic compound with the molecular formula C10H10FNO and a molecular weight of 179.19 g/mol. This compound is part of the azetidine family, which are four-membered nitrogen-containing rings. The presence of both a benzoyl group and a fluorine atom in its structure makes it a compound of interest in various fields of research and industry.

Scientific Research Applications

1-Benzoyl-3-fluoroazetidine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.

    Biology: The compound is used in the study of enzyme interactions and as a potential inhibitor in biochemical pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Preparation Methods

The synthesis of 1-benzoyl-3-fluoroazetidine typically involves the cyclization of appropriate precursors. One common method includes the bromofluorination of alkenyl azides, followed by reduction to the corresponding amines and subsequent cyclization . This method is advantageous due to its regioselectivity and efficiency in producing the desired fluorinated azetidine. Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-Benzoyl-3-fluoroazetidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group or other reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-benzoyl-3-fluoroazetidine involves its interaction with molecular targets through its benzoyl and fluorine groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

1-Benzoyl-3-fluoroazetidine can be compared with other fluorinated azetidines and benzoyl-containing compounds:

    3-Fluoroazetidine: Lacks the benzoyl group, making it less versatile in certain applications.

    1-Benzoylazetidine: Lacks the fluorine atom, which may reduce its effectiveness in specific reactions.

    3-Fluoro-1-benzoylpyrrolidine: A similar compound with a five-membered ring, which may have different reactivity and applications. The uniqueness of this compound lies in its combination of a benzoyl group and a fluorine atom, providing distinct chemical and biological properties.

Conclusion

This compound is a compound of significant interest due to its unique structure and versatile applications in various fields

Properties

IUPAC Name

(3-fluoroazetidin-1-yl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO/c11-9-6-12(7-9)10(13)8-4-2-1-3-5-8/h1-5,9H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSBDIJTZHLFFDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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